Tert-butyl 4-amino-1-methyl-1,9-diazaspiro[4.5]decane-9-carboxylate
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Overview
Description
Tert-butyl 4-amino-1-methyl-1,9-diazaspiro[4.5]decane-9-carboxylate: is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-1-methyl-1,9-diazaspiro[4.5]decane-9-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable diamine and a ketone or aldehyde under acidic or basic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Amination: The amino group can be introduced through nucleophilic substitution reactions using amines or through reductive amination of a corresponding ketone or aldehyde intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group or other substituents with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Bases like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-amino-1-methyl-1,9-diazaspiro[4.5]decane-9-carboxylate is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique spirocyclic structure makes it a valuable building block for the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with enzymes, receptors, and other biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, derivatives of this compound are explored for their potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties. Researchers aim to develop new drugs based on its structure to treat various diseases.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-1-methyl-1,9-diazaspiro[4.5]decane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-amino-1-methyl-1,9-diazaspiro[4.5]decane-9-carboxylate: shares structural similarities with other spirocyclic compounds, such as spiroindolines and spirooxindoles.
Spiroindolines: Known for their biological activities, including anticancer and antimicrobial properties.
Spirooxindoles: Widely studied for their potential as therapeutic agents in various diseases.
Uniqueness
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the tert-butyl and amino groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
tert-butyl 4-amino-1-methyl-1,9-diazaspiro[4.5]decane-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-13(2,3)19-12(18)17-8-5-7-14(10-17)11(15)6-9-16(14)4/h11H,5-10,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGSYUXKQKOARI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)C(CCN2C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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